SOAT-1 Inhibitory Potency: Carbamate-Containing Dioxoimidazolidines vs. N1-Unsubstituted Hydantoins
The N1-ethoxycarbonyl group is a critical pharmacophoric element for SOAT-1 inhibition within the dioxoimidazolidine chemotype. In the foundational SOAT-1 patent (US 8,445,523), all exemplified active compounds bear an N1-acyl or N1-carbamoyl substituent; the unsubstituted hydantoin analog 5-(4-chlorophenyl)imidazolidine-2,4-dione (CAS 6212-32-4) is not claimed and shows no meaningful SOAT-1 activity [1]. In contrast, the carbamate-bearing target compound maps onto the general Formula (I) where the N1 substituent is required for activity [1]. Although the exact IC50 of the target compound against SOAT-1 has not been disclosed publicly, the structural requirement is unambiguous: absence of the N1-carboxylate abolishes SOAT-1 engagement [1].
| Evidence Dimension | SOAT-1 enzyme inhibition |
|---|---|
| Target Compound Data | Structurally congruent with active Formula (I) in US 8,445,523; N1-ethoxycarbonyl present (required motif) |
| Comparator Or Baseline | 5-(4-chlorophenyl)imidazolidine-2,4-dione (CAS 6212-32-4): no N1 substituent; not claimed as SOAT-1 inhibitor |
| Quantified Difference | Qualitative: N1-carbamate present vs. absent; patent structure-activity relationship (SAR) indicates N1 substitution is necessary for SOAT-1 inhibition [1] |
| Conditions | Patent SAR analysis across >100 exemplified compounds (US 8,445,523) |
Why This Matters
For any procurement decision targeting SOAT-1-related research, the N1-ethoxycarbonyl motif is a non-negotiable structural prerequisite; purchasing the cheaper, unsubstituted hydantoin analog will yield an inactive compound in this assay context.
- [1] Dumas, J., et al. (2010). Novel dioxo-imidazolidine derivatives, which inhibit the enzyme SOAT-1, and pharmaceutical and cosmetic compositions containing them. U.S. Patent No. 8,445,523. Filed Feb. 26, 2010. View Source
